4-Bromo-2-(chloromethyl)oxazole
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Overview
Description
4-Bromo-2-(chloromethyl)oxazole is a heterocyclic compound containing both bromine and chlorine substituents on an oxazole ring Oxazoles are five-membered aromatic rings with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)oxazole typically involves the bromination and chloromethylation of oxazole derivatives. One common method includes the reaction of oxazole with bromine in the presence of a suitable solvent, followed by chloromethylation using chloromethyl methyl ether or similar reagents under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of iron trichloride and quaternary ammonium salts as catalysts in bromination reactions has been reported to improve yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(chloromethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Oxidized oxazole derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced oxazole derivatives with hydrogenated ring systems.
Scientific Research Applications
4-Bromo-2-(chloromethyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can form halogen bonds with target proteins, influencing their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
2-(Chloromethyl)oxazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-methyl-oxazole: Contains a methyl group instead of a chloromethyl group, altering its reactivity and biological activity.
2-Bromo-4-(chloromethyl)thiazole: Similar structure but with a sulfur atom replacing the oxygen in the ring, leading to different chemical properties.
Uniqueness: 4-Bromo-2-(chloromethyl)oxazole is unique due to the presence of both bromine and chlorine substituents, which provide a versatile platform for further chemical modifications. Its dual halogenation allows for diverse reactivity patterns, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO/c5-3-2-8-4(1-6)7-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWXVJMKRXRVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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